5-(2-Chloroethyl)-2'-deoxyuridine

Description

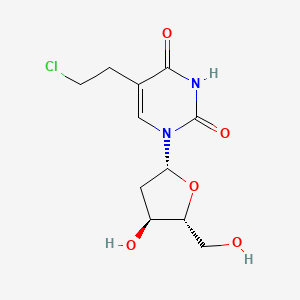

Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSHUCRHZYSZKI-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034152 |

Source

|

| Record name | 5-(2-Chloroethyl)-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90301-59-0 |

Source

|

| Record name | 5-(2-Chloroethyl)-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90301-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloroethyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-CHLOROETHYL)-2'-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1SZ5QC7QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2'-deoxyuridine (CldU): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2'-deoxyuridine (CldU) is a halogenated nucleoside analog of thymidine. Due to its structural similarity, it is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle by DNA polymerases. This property makes CldU an invaluable tool for researchers studying DNA replication, cell proliferation, and DNA damage response pathways. This technical guide provides an in-depth overview of the chemical structure, properties, and common applications of CldU, complete with detailed experimental protocols and a comparative analysis with other thymidine analogs.

Chemical Structure and Properties

CldU, with the chemical formula C₉H₁₁ClN₂O₅, is a synthetic pyrimidine nucleoside.[1] The chlorine atom at the 5th position of the pyrimidine ring is the key modification that distinguishes it from deoxyuridine and allows for its specific detection.

Physicochemical Properties

A summary of the key physicochemical properties of CldU is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClN₂O₅ | [1] |

| Molecular Weight | 262.65 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not determined | |

| Solubility | ||

| Water | ~5 mg/mL in PBS (pH 7.2) | [2] |

| DMSO | ~10 mg/mL | [2] |

| DMF | ~15 mg/mL | [2] |

| Storage Temperature | -20°C | [3] |

| Stability | Stable for ≥ 4 years at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day. | [2] |

Biological Properties

CldU acts as a thymidine analog and is incorporated into DNA during replication.[2] This incorporation can be detected using specific antibodies, allowing for the labeling and tracking of cells that have undergone DNA synthesis. It is important to note that the incorporation of CldU, like other halogenated nucleosides, can induce a DNA damage response and may have cytotoxic and mutagenic effects, particularly at high concentrations or with prolonged exposure.[4]

Mechanism of Action and Cellular Incorporation

The cellular uptake and incorporation of CldU follow the same pathway as thymidine. Once inside the cell, CldU is phosphorylated by thymidine kinase to CldU monophosphate, and subsequently to the triphosphate form (CldUTP). DNA polymerases then recognize CldUTP and incorporate it into the newly synthesized DNA strand opposite adenine bases.

References

The Synthesis and Discovery of 5-(2-Chloroethyl)-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) is a potent and selective antiviral agent, primarily targeting Herpes Simplex Virus type 1 (HSV-1). Its discovery marked a significant advancement in the development of nucleoside analogs for antiviral therapy. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and biological activity of CEDU. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in virology, medicinal chemistry, and drug development.

Introduction

The quest for effective antiviral therapies has led to the development of numerous nucleoside analogs that selectively target viral replication processes. This compound, often abbreviated as CEDU, emerged as a promising candidate due to its high potency against Herpes Simplex Virus and favorable selectivity profile. This document outlines the core technical aspects of CEDU, from its chemical synthesis to its biological evaluation.

Chemical Synthesis

General Synthetic Workflow

The synthesis would likely begin with a protected 2'-deoxyuridine to prevent unwanted reactions on the sugar moiety. The C5 position would then be functionalized, followed by the introduction of the 2-chloroethyl group and subsequent deprotection to yield the final compound.

Mechanism of Action

The antiviral selectivity of CEDU lies in its differential metabolism in virus-infected versus uninfected cells. The mechanism is a multi-step process that ultimately leads to the inhibition of viral DNA synthesis.

Signaling Pathway of CEDU's Antiviral Activity

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU): A Thymidine Analog with Antiviral Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) is a synthetic pyrimidine nucleoside analog of thymidine with demonstrated potent and selective inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action hinges on its preferential phosphorylation by the viral thymidine kinase, leading to its incorporation into viral DNA and subsequent disruption of viral replication. While initially developed as an antiviral agent, further investigation revealed mutagenic properties, specifically the induction of A:T to G:C transition mutations, which has limited its clinical development.[2] This technical guide provides a comprehensive overview of CEDU, detailing its mechanism of action, quantitative activity data, and relevant experimental protocols to support further research and development efforts in the fields of virology and oncology.

Mechanism of Action

CEDU exerts its antiviral effect through a multi-step process that exploits the differences between viral and host cell enzymatic machinery. As a thymidine analog, it serves as a substrate for enzymes involved in DNA synthesis.

Selective Phosphorylation by Viral Thymidine Kinase

The selectivity of CEDU as an antiviral agent stems from its preferential phosphorylation by the HSV-encoded thymidine kinase (TK).[1] In HSV-1 infected cells, the viral TK is significantly more efficient at phosphorylating CEDU to CEDU-monophosphate than the host cell's cytosolic thymidine kinase (TK1).[3] This initial phosphorylation step is the critical determinant of CEDU's selective toxicity towards virus-infected cells. Subsequently, cellular kinases further phosphorylate CEDU-monophosphate to the active triphosphate form, CEDU-triphosphate (CEDU-TP).[1]

Inhibition of Viral DNA Polymerase and Incorporation into DNA

CEDU-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[1] Upon incorporation, the presence of the 2-chloroethyl group at the 5-position of the uracil base can lead to DNA damage and chain termination, thereby halting viral replication.[1] Studies have shown that CEDU is incorporated into both viral and cellular DNA in HSV-1 infected cells.[1]

Mutagenic Properties

Despite its antiviral potential, CEDU has been shown to be a potent gene mutagen. Following its phosphorylation and incorporation into cellular DNA in place of thymidine, CEDU can mispair with guanosine during subsequent DNA replication. This mispairing leads to A:T to G:C transition mutations.[2] This mutagenic activity has been a significant factor in the cessation of its development as a clinical antiviral agent.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Virus/Cell Line | Value | Reference |

| Antiviral Activity (IC50) | Herpes Simplex Virus Type 1 (HSV-1) | Data not available in searched literature | |

| Cytotoxicity (IC50) | Various Cancer Cell Lines | Data not available in searched literature | |

| Mutagenicity | Salmonella typhimurium TA1535, TA102 | Mutagenic at ≥2500 µ g/plate |

Table 1: Biological Activity of CEDU

| Enzyme | Substrate | Km | Vmax | Reference |

| Viral Thymidine Kinase (e.g., HSV-1 TK) | CEDU | Data not available in searched literature | Data not available in searched literature | |

| Human Thymidine Kinase 1 (TK1) | CEDU | Data not available in searched literature | Data not available in searched literature | |

| Human Thymidine Kinase 2 (TK2) | CEDU | Data not available in searched literature | Data not available in searched literature |

Table 2: Enzyme Kinetic Parameters for CEDU Phosphorylation

| Parameter | Cell Line | Value | Reference |

| Cellular Uptake Rate | Data not available in searched literature | Data not available in searched literature | |

| Intracellular Concentration | Data not available in searched literature | Data not available in searched literature |

Table 3: Cellular Uptake Kinetics of CEDU

Signaling Pathways and Experimental Workflows

Signaling Pathway of CEDU's Antiviral Mechanism

References

- 1. Induction of gene mutations by this compound (CEDU), an antiviral pyrimidine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonpolar Nucleoside Mimics as Active Substrates for Human Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Biological Activity of 5-Chloro-2'-deoxyuridine: A Technical Guide

An In-depth Examination of a Key Thymidine Analog in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2'-deoxyuridine (CldU) is a halogenated pyrimidine nucleoside analog of thymidine.[1][2] Due to its structural similarity to thymidine, CldU is recognized by cellular and viral enzymes and incorporated into newly synthesized DNA during the S phase of the cell cycle.[2][3] This key characteristic has led to its widespread use as a tool for studying DNA replication, repair, and recombination.[1] Beyond its utility as a research tool, CldU exhibits significant biological activities, including cytotoxic, antiviral, and radiosensitizing properties, making it a molecule of interest in the fields of oncology and virology.[4][5][6] This technical guide provides a comprehensive overview of the biological activity of CldU, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

The biological effects of 5-Chloro-2'-deoxyuridine are multifaceted, stemming from its incorporation into DNA and its interaction with key cellular enzymes.

DNA Incorporation and Cell Cycle Monitoring

As a thymidine analog, CldU is readily phosphorylated by cellular kinases to its triphosphate form, which is then incorporated into replicating DNA in place of thymidine.[2] This incorporation can be detected using specific antibodies, often those that cross-react with other halogenated nucleosides like bromodeoxyuridine (BrdU), making it a valuable tool for labeling and tracking cells that are actively synthesizing DNA.[1][4] This method is instrumental in studying cell cycle kinetics and dynamics.[1]

Cytotoxicity through Thymidylate Synthase Inhibition and DNA Repair

A primary mechanism of CldU's cytotoxicity involves the inhibition of thymidylate synthase (TS).[3][4] The monophosphate form of CldU (CldUMP) inhibits TS, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4] This inhibition leads to a depletion of the cellular dTMP pool and a subsequent increase in the dUTP/dTTP ratio. The elevated dUTP levels result in the misincorporation of uracil into DNA.

The cellular response to uracil in DNA is initiated by uracil DNA glycosylase (UDG), which excises the uracil base, creating an abasic site.[4] This triggers the base excision repair (BER) pathway.[4] However, in the face of ongoing TS inhibition and high dUTP levels, the repair process is often futile, leading to repeated cycles of uracil incorporation and excision. This can result in the accumulation of DNA strand breaks, genomic instability, and ultimately, cell death.[3][4]

dot

References

- 1. 5-Chloro-2′-deoxyuridine thymidineanalog 50-90-8 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-chloro-2'-deoxyuridine cytotoxicity results from base excision repair of uracil subsequent to thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo radiation sensitization by the halogenated pyrimidine 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Antiviral Properties of 5-(2-chloroethyl)-2'-deoxyuridine (CEDU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral properties of 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), a pyrimidine nucleoside analog. The document synthesizes available data on its mechanism of action, antiviral efficacy, and experimental evaluation, offering a valuable resource for researchers in virology and professionals in antiviral drug development.

Core Antiviral Mechanism of Action

CEDU exhibits potent and selective inhibitory activity primarily against Herpes Simplex Virus Type 1 (HSV-1).[1] Its antiviral effect is contingent on the metabolic activation of the compound within virus-infected cells.

The selectivity of CEDU as an antiviral agent stems from its preferential phosphorylation by a virus-encoded enzyme.[1] In HSV-1 infected cells, the viral thymidine kinase (TK) efficiently phosphorylates CEDU into CEDU 5'-monophosphate. Host cell kinases then further phosphorylate it to the active form, CEDU 5'-triphosphate.[1] In contrast, uninfected host cells, or cells infected with a thymidine kinase-deficient virus strain, show significantly less phosphorylation of CEDU.[1]

The active CEDU 5'-triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[1] It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain. While it is a less potent inhibitor of cellular DNA polymerase alpha, its primary antiviral potency is attributed to the targeted inhibition of viral DNA synthesis.[1] Furthermore, studies have shown that CEDU can be incorporated into both viral and cellular DNA.[1] This incorporation leads to the termination of DNA chain elongation, thus preventing the formation of new viral progeny.[1]

Quantitative Efficacy Data

For the purpose of this guide, the following table structure is provided for researchers to populate with their own experimental data or findings from further literature review.

| Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| e.g., HSV-1 (KOS) | e.g., Vero | |||||

| e.g., HSV-2 (G) | e.g., MRC-5 |

Definitions:

-

IC50 (50% Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.[2][3]

-

EC50 (50% Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum effect.[3][4]

-

CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of host cells.[2]

-

Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity (CC50/IC50). A higher SI value indicates a more favorable safety profile.[2]

Experimental Protocols

The evaluation of CEDU's antiviral properties typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of CEDU that is toxic to the host cells used for antiviral assays.

Methodology:

-

Cell Seeding: Seed host cells (e.g., Vero, MRC-5) in a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours.

-

Compound Dilution: Prepare a serial dilution of CEDU in cell culture medium.

-

Treatment: Remove the growth medium from the cells and add the CEDU dilutions. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a neutral red uptake assay.

-

Data Analysis: Calculate the percentage of cell viability for each CEDU concentration relative to the "cells only" control. Plot the percentage of viability against the log of the CEDU concentration and use non-linear regression analysis to determine the CC50 value.

Antiviral Activity Assay (IC50/EC50 Determination)

Objective: To determine the concentration of CEDU that inhibits viral replication by 50%.

Methodology (Plaque Reduction Assay):

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for 1-2 hours to allow for viral attachment and entry.

-

Compound Treatment: After the infection period, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing methylcellulose) with serial dilutions of CEDU.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).

-

Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques at each CEDU concentration. Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage of plaque reduction against the log of the CEDU concentration and use non-linear regression analysis to determine the IC50 or EC50 value.

Alternative Antiviral Assays:

-

Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the antiviral compound.[5]

-

Quantitative PCR (qPCR): This method quantifies the reduction in viral DNA or RNA levels.

-

Cytopathic Effect (CPE) Inhibition Assay: This assay visually assesses the inhibition of virus-induced cell damage.[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

The following diagram illustrates the key steps in the antiviral mechanism of action of CEDU against Herpes Simplex Virus.

Caption: Mechanism of action of CEDU against Herpes Simplex Virus.

Experimental Workflow for Antiviral Testing

The following diagram outlines a typical experimental workflow for evaluating the antiviral properties of a compound like CEDU.

References

- 1. Mechanism of action of this compound, a selective inhibitor of herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

molecular formula and weight of 5-(2-Chloroethyl)-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), a pyrimidine nucleoside analog. The document covers its chemical properties, mechanism of action as both an antiviral and a mutagenic agent, and detailed experimental protocols for its evaluation.

Core Compound Data

Quantitative and identifying information for this compound is summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₅ClN₂O₅ | [1] |

| Average Molecular Weight | 290.70 g/mol | [1] |

| Monoisotopic Mass | 290.06695 Da | [1] |

| CAS Registry Number | 90301-59-0 | |

| Known Biological Roles | Antiviral (anti-Herpes Simplex Virus 1), Mutagen | [2] |

Synthesis Overview

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as a selective antiviral agent and as a potent gene mutagen.

Antiviral Activity against Herpes Simplex Virus 1 (HSV-1)

The antiviral selectivity of CEDU stems from its preferential activation in HSV-1-infected cells. The process is initiated by the virus-encoded thymidine kinase, which phosphorylates CEDU to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate metabolite, CEDU-TP. CEDU-TP acts as a competitive inhibitor of the HSV-1 DNA polymerase. Furthermore, it can be incorporated into the growing viral DNA chain, contributing to the disruption of viral replication. This targeted activation ensures that the compound is significantly more toxic to the virus than to uninfected host cells.

Mutagenic Activity

The mutagenicity of CEDU is a consequence of its structural similarity to thymidine. After cellular uptake, it is phosphorylated and incorporated into the host cell's DNA in place of thymidine during replication. The incorporated CEDU can then lead to mispairing with guanine during subsequent rounds of DNA replication. This mismatch results in A:T to G:C transition mutations.[2] Studies have shown that this compound is a potent inducer of gene mutations in vivo but exhibits little to no clastogenic (chromosome-breaking) activity.[2]

Experimental Protocols

Anti-HSV-1 Plaque Reduction Assay

This protocol describes a method to determine the in vitro antiviral activity of this compound against Herpes Simplex Virus 1.

1. Cell Culture and Virus Preparation:

-

Culture Vero cells (or another susceptible cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Prepare a stock of HSV-1 (e.g., KOS or a clinical strain) and determine its titer by plaque assay on Vero cells.

2. Plaque Reduction Assay Procedure:

-

Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well).

-

On the following day, remove the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

After the adsorption period, remove the viral inoculum and overlay the cells with the medium containing the different concentrations of the compound. Include a "no-drug" virus control and a "no-virus" cell control.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48-72 hours, until clear plaques are visible in the virus control wells.

-

Fix the cells with a solution of 10% formalin for at least 30 minutes.

-

Stain the cells with a 0.5% crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

3. Data Analysis:

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

-

Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%. This is typically calculated using regression analysis.

In Vivo Mutagenicity Assay (Muta™Mouse)

This protocol is based on studies evaluating the gene mutation potential of this compound in a transgenic rodent model.[2]

1. Animal Dosing and Tissue Collection:

-

Use lacZ transgenic Muta™Mouse animals.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).

-

Administer the compound to the mice daily for five consecutive days via oral gavage at a dose of up to 2000 mg/kg/day.[2] Include a vehicle control group.

-

After a treatment-free period to allow for mutation fixation (e.g., 14 days), euthanize the animals.

-

Harvest tissues of interest, such as bone marrow, spleen, and lung, and immediately freeze them in liquid nitrogen for later DNA extraction.[2]

2. Mutant Frequency Analysis:

-

Isolate high molecular weight genomic DNA from the collected tissues.

-

Rescue the lacZ transgene into a lambda phage packaging extract.

-

Infect E. coli with the resulting phage and plate on a medium containing a chromogenic substrate for β-galactosidase (e.g., X-gal).

-

Mutant plaques (with a non-functional lacZ gene) will appear colorless, while non-mutant plaques will be blue.

-

Calculate the mutant frequency by dividing the number of mutant plaques by the total number of plaques.

3. Data Analysis:

-

Compare the mutant frequencies in the treated groups to the vehicle control group using appropriate statistical methods to determine if there is a significant increase in mutations.

References

- 1. This compound (CHEBI:195580) [ebi.ac.uk]

- 2. Induction of gene mutations by this compound (CEDU), an antiviral pyrimidine nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Early Antiviral Studies of 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the antiviral effects of 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), a notable pyrimidine nucleoside analog. The document focuses on the compound's core antiviral activities, mechanism of action, and early experimental data, presenting a valuable resource for researchers in virology and antiviral drug development.

Core Antiviral Properties and Spectrum of Activity

This compound (CEDU) emerged from early antiviral research as a potent and selective inhibitor of Herpes Simplex Virus type 1 (HSV-1) replication. Its activity against Herpes Simplex Virus type 2 (HSV-2) was found to be approximately ten-fold lower. The selectivity of CEDU is a key characteristic, with its antiviral effects being significantly more pronounced in virus-infected cells compared to uninfected host cells. This selectivity is attributed to the virus-encoded thymidine kinase.

Quantitative Antiviral Activity

The in vitro antiviral efficacy of CEDU and its analogs was primarily assessed through plaque reduction assays in cell cultures, such as primary rabbit kidney (PRK) cells. The minimum inhibitory concentration (MIC) required to reduce viral plaque formation was a key metric for quantifying antiviral activity.

| Compound | Virus Strain | Cell Line | MIC (µg/mL) | Antiviral Index |

| CEDU | HSV-1 | PRK | 0.15 | ~2000 |

| CEDU | HSV-2 | PRK | ~1.5 | Not specified |

| CPDU | HSV-1 | PRK | 0.20 | ~100 |

| CEDC | HSV-1 | PRK | 0.60 | ≥400 |

| Acyclovir | HSV-1 | PRK | 0.04 | Not specified |

| BVDU | HSV-1 | PRK | 0.015 | Not specified |

Data compiled from early in vitro studies.

Mechanism of Action: A Multi-Faceted Approach

The antiviral action of CEDU is a multi-step process that leverages the enzymatic machinery of the herpesvirus-infected cell to inhibit viral replication. The core mechanism involves the preferential phosphorylation of CEDU in infected cells and the subsequent inhibition of viral DNA synthesis.

Preferential Phosphorylation by Viral Thymidine Kinase

The selectivity of CEDU as an antiviral agent is rooted in its preferential phosphorylation by the thymidine kinase (TK) encoded by HSV. In uninfected cells, CEDU is a poor substrate for cellular TK. However, in HSV-infected cells, the viral TK efficiently phosphorylates CEDU to its 5'-monophosphate derivative. This initial phosphorylation is the rate-limiting step and the primary reason for the compound's low toxicity in uninfected cells. Cellular kinases then further phosphorylate the monophosphate to the active 5'-triphosphate form (CEDU-TP).

Inhibition of Viral DNA Polymerase

The resulting CEDU 5'-triphosphate (CEDU-TP) is a potent inhibitor of HSV DNA polymerase. It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). This competition for the active site of the viral DNA polymerase effectively halts the elongation of the nascent viral DNA chain, thereby inhibiting viral replication. Studies have shown that CEDU-TP has a lesser inhibitory effect on cellular DNA polymerase alpha, further contributing to its selective antiviral activity.

Incorporation into Viral DNA

In addition to its role as a competitive inhibitor, early research indicated that CEDU, after its conversion to the triphosphate form, can also be incorporated into viral DNA. This incorporation can lead to the termination of the growing DNA chain and the production of dysfunctional viral genomes.

Experimental Protocols

Detailed methodologies from early studies are crucial for understanding and potentially replicating foundational experiments. Below are summaries of key experimental protocols.

In Vitro Antiviral Activity Assay (Plaque Reduction)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

-

Cells and Virus: Confluent monolayers of primary rabbit kidney (PRK) cells were used. Herpes Simplex Virus type 1 (e.g., strain KOS) and type 2 (e.g., strain G) were used for infection.

-

Procedure:

-

Cell monolayers in 24-well plates were infected with a low multiplicity of infection (MOI) of HSV.

-

After a 1-hour adsorption period, the virus inoculum was removed.

-

Cells were overlaid with a medium containing 1% methylcellulose and varying concentrations of the test compound (e.g., CEDU).

-

Plates were incubated for 3-5 days at 37°C in a CO₂ incubator.

-

Cell monolayers were then fixed and stained with a solution of crystal violet in ethanol.

-

Visible plaques were counted, and the concentration of the compound that inhibited plaque formation by 50% (MIC₅₀ or EC₅₀) was determined by regression analysis.

-

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to uninfected host cells.

-

Cells: Uninfected PRK cells were used.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to reach confluence.

-

The growth medium was replaced with a medium containing serial dilutions of the test compound.

-

Plates were incubated for a period equivalent to the antiviral assay (e.g., 3-5 days).

-

Cell viability was assessed microscopically for morphological changes (e.g., cell rounding, detachment) or by using a viability dye such as neutral red.

-

The minimum toxic dose (the concentration causing a discernible alteration in cell morphology) was determined.

-

The antiviral index was calculated as the ratio of the minimum toxic dose to the MIC₅₀.

-

In Vivo Antiviral Efficacy in Animal Models

Early in vivo studies utilized mouse models of HSV-1 infection to evaluate the therapeutic potential of CEDU.

-

Animal Model: Hairless mice were commonly used for cutaneous HSV-1 infection models.

-

Infection Protocol:

-

The skin on the back of the mice was scarified.

-

A suspension of HSV-1 was applied to the scarified area.

-

-

Treatment Protocol:

-

Topical treatment with a cream or ointment containing CEDU (e.g., 0.1% to 5% concentration) was initiated shortly after infection.

-

Treatment was typically applied multiple times a day for several consecutive days.

-

-

Evaluation:

-

Development of skin lesions (vesicles, ulcers, crusts) was scored daily.

-

Mortality rates were recorded.

-

The efficacy of the treatment was determined by comparing the lesion scores and survival rates of the treated group to a placebo-treated control group.

-

For systemic HSV-1 infections, mice were infected intraperitoneally, and CEDU was administered orally or intraperitoneally. The primary endpoint for these studies was the reduction in mortality rate.

Concluding Remarks

The early studies on this compound laid a strong foundation for understanding its potential as a selective anti-herpesvirus agent. The elucidation of its mechanism of action, centered on the preferential activation by viral thymidine kinase, provided a clear rationale for its selective antiviral activity and low cytotoxicity. The quantitative data from in vitro and in vivo experiments demonstrated its potent efficacy against HSV-1. This body of work highlights the importance of targeting virus-specific enzymes in the development of effective and safe antiviral therapies. Further research building upon these foundational studies has continued to explore the therapeutic applications and chemical modifications of pyrimidine nucleoside analogs.

Phosphorylation of 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) in Virus-Infected Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antiviral nucleoside analogue 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) is a potent inhibitor of herpes simplex virus (HSV) replication. Its therapeutic efficacy is critically dependent on its metabolic activation within virus-infected cells through a series of phosphorylation events. This technical guide provides an in-depth overview of the phosphorylation of CEDU, focusing on the enzymatic reactions, kinetic parameters, and detailed experimental protocols relevant to its study. The selective phosphorylation of CEDU by viral kinases compared to host cell kinases forms the basis of its antiviral specificity, making a thorough understanding of this process essential for the development of novel antiviral strategies.

Core Concept: Selective Phosphorylation by Viral Thymidine Kinase

The mechanism of action of CEDU hinges on its preferential phosphorylation by the thymidine kinase (TK) encoded by herpes simplex virus. In uninfected cells, CEDU is a poor substrate for cellular kinases, resulting in minimal activation and low cytotoxicity. However, in HSV-infected cells, the viral TK efficiently catalyzes the initial phosphorylation of CEDU to CEDU monophosphate. This initial step is the rate-limiting factor and the primary determinant of CEDU's selective antiviral activity[1].

Subsequent phosphorylation steps to CEDU diphosphate and the active CEDU triphosphate are carried out by host cell kinases. CEDU triphosphate then acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

Quantitative Data on CEDU Phosphorylation

While extensive research has been conducted on the phosphorylation of other nucleoside analogues like ganciclovir and acyclovir, specific kinetic data for CEDU is less abundant in the readily available literature. The following table summarizes the general understanding of the enzymatic reactions involved. Further targeted research is required to populate this table with specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for CEDU.

| Enzymatic Reaction | Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Hypothetical - requires experimental validation for CEDU) | Significance |

| Initial Monophosphorylation | Herpes Simplex Virus Thymidine Kinase (HSV-TK) | CEDU, ATP | CEDU-Monophosphate, ADP | Km: Low µM rangeVmax: High | Rate-limiting step for activation; Confers antiviral selectivity [1] |

| Initial Monophosphorylation | Human cellular kinases (e.g., Thymidine Kinase 1) | CEDU, ATP | CEDU-Monophosphate, ADP | Km: High µM to mM rangeVmax: Low | Minimal phosphorylation in uninfected cells, leading to low toxicity. |

| Diphosphorylation | Cellular Guanylate Kinase (GMPK) | CEDU-Monophosphate, ATP | CEDU-Diphosphate, ADP | - | Second step in the activation cascade. |

| Triphosphorylation | Cellular Nucleoside Diphosphate Kinases (NDPKs) | CEDU-Diphosphate, ATP | CEDU-Triphosphate, ADP | - | Final activation step to the pharmacologically active form. |

Signaling Pathways and Experimental Workflows

The activation of CEDU is a linear metabolic pathway rather than a complex signaling cascade. The key steps are outlined in the diagram below.

The following diagram illustrates a general workflow for determining the kinetic parameters of CEDU phosphorylation by a specific kinase.

References

Methodological & Application

Application Notes and Protocols for CldU-Based DNA Replication Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Chloro-2'-deoxyuridine (CldU), a thymidine analog, for the detailed analysis of DNA replication dynamics. CldU is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be subsequently detected using specific antibodies, offering a powerful tool for studying replication fork progression, origin firing, and the effects of various therapeutic agents on DNA synthesis.

Key Applications:

-

DNA Fiber Analysis: Visualize and measure the speed of individual replication forks, the distance between replication origins (inter-origin distance), and the frequency of new origin firing.[1] This is particularly useful for studying replication stress and the efficacy of drugs that target DNA replication.

-

Dual-Labeling Studies: In combination with another thymidine analog, such as 5-Iodo-2'-deoxyuridine (IdU) or 5-Ethynyl-2'-deoxyuridine (EdU), CldU allows for the temporal analysis of DNA replication.[1][2][3][4][5][6][7] By sequentially pulsing cells with CldU and a second analog, researchers can distinguish between ongoing, stalled, and newly initiated replication forks.[1]

-

Immunofluorescence Staining: Detect and quantify cells actively undergoing DNA replication within a population. This can be combined with staining for other cellular markers to correlate DNA synthesis with specific cell states or protein expression.[8]

-

Oncogenic Transformation Studies: CldU labeling can be applied to tissue samples to identify and quantify cell turnover and oncogenic transformation in vivo.[4][5]

Quantitative Data Summary

The optimal conditions for CldU labeling can vary depending on the cell type and experimental goals. The following table summarizes typical concentration ranges and incubation times reported in various studies.

| Parameter | Cell Type | Concentration | Incubation Time | Application | Reference |

| CldU Labeling | Human Pluripotent Stem Cells | 25 µM | 20 min | DNA Fiber Assay | [2] |

| HeLa Cells | 100 µM | 30 - 60 min | DNA Fiber Assay | [9] | |

| Various Mammalian Cells | 20 µM | 20 min | DNA Fiber Assay | [1] | |

| HeLa CCL2 Cells | 250 µM | Varies | DNA Fiber Assay | [10] | |

| Human K-562 Cells | 10 µM | 2 cell doublings | DNA Incorporation Analysis | [11] | |

| General Mammalian Cells | 200 µM | 20 min | DNA Combing | [12] | |

| A549 Cells | Not specified | 40 min | DNA Fiber Assay | [13] | |

| Dual Labeling (CldU & IdU) | Human Pluripotent Stem Cells | CldU: 25 µM, IdU: 250 µM | 20 min each | DNA Fiber Assay | [2] |

| Various Mammalian Cells | CldU: 20 µM, IdU: 100 µM | 20 - 45 min each | DNA Fiber Assay | [1] | |

| HeLa CCL2 Cells | CldU: 250 µM, IdU: 25 µM | 30 or 45 min each | DNA Fiber Assay | [10] | |

| General Mammalian Cells | CldU: 200 µM, IdU: 20 µM | 20 min (CldU), ≥10 min (IdU) | DNA Combing | [12] | |

| Dual Labeling (CldU & EdU) | General Cell Culture | CldU: 50 µM | 48 hours (parental strand labeling) | Immunofluorescence | [8] |

| General Cell Culture | EdU: 10 µM | 30 min - 2 hours | Immunofluorescence | [8] |

Experimental Protocols

Protocol 1: DNA Fiber Assay for Replication Fork Analysis

This protocol is designed for the sequential labeling of DNA with CldU and IdU to analyze replication fork dynamics.

Materials:

-

Cell culture medium, pre-warmed to 37°C

-

5-Chloro-2'-deoxyuridine (CldU) stock solution (e.g., 10 mM in sterile water or DMSO)

-

5-Iodo-2'-deoxyuridine (IdU) stock solution (e.g., 10 mM in sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

-

Spreading Buffer (Lysis Buffer diluted with PBS)

-

Silane-coated microscope slides

-

Fixative (e.g., 3:1 Methanol:Acetic Acid)

-

2.5 M HCl

-

Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies: Rat anti-BrdU (recognizes CldU) and Mouse anti-BrdU (recognizes IdU)

-

Fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 555, anti-mouse Alexa Fluor 488)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (approximately 50-70% confluency) on the day of the experiment.[2][9]

-

First Labeling (CldU): Pre-warm the CldU stock solution and cell culture medium to 37°C. Add CldU to the medium to a final concentration of 25 µM and incubate the cells for precisely 20 minutes at 37°C.[2]

-

Second Labeling (IdU): Promptly remove the CldU-containing medium and add pre-warmed medium containing 250 µM IdU. The 10-fold higher concentration of IdU helps to ensure its incorporation over any residual CldU.[2] Incubate for another 20 minutes at 37°C.[2]

-

Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Resuspend the cells in ice-cold PBS.

-

Cell Lysis and DNA Spreading: Take 2 µl of the cell suspension (approximately 200-400 cells/µl) and place it as a line at one end of a silane-coated slide.[9] Add 7 µl of Lysis Buffer to the cell line and incubate for 2-5 minutes to lyse the cells and release the DNA.

-

DNA Spreading: Tilt the slide at a 15-45° angle to allow the droplet to slowly run down the length of the slide, which stretches the DNA fibers.[2]

-

Fixation: Allow the slides to air dry completely, then fix the DNA fibers by immersing the slides in 3:1 methanol:acetic acid for 10 minutes.[10] Air dry again. Slides can be stored at 4°C at this point.[2]

-

DNA Denaturation: Treat the slides with 2.5 M HCl for 30-75 minutes at room temperature to denature the DNA, exposing the incorporated CldU and IdU.[10]

-

Blocking: Wash the slides thoroughly with PBS to neutralize the acid. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[9]

-

Immunostaining:

-

Incubate with the primary antibody cocktail (rat anti-BrdU for CldU and mouse anti-BrdU for IdU) in Blocking Buffer for 1 hour at 37°C or overnight at 4°C.[10]

-

Wash slides three times with PBS containing 0.1% Tween-20.

-

Incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Wash the slides again, and then mount with a coverslip using mounting medium containing DAPI. Visualize the DNA fibers using a fluorescence microscope.

Protocol 2: Immunofluorescence Staining for Replicating Cells

This protocol describes the detection of CldU-labeled cells in a population using immunofluorescence.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

CldU stock solution

-

1x PBS

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody: Rat anti-BrdU (recognizes CldU, e.g., Abcam ab6326)

-

Fluorescently-labeled secondary antibody (e.g., anti-rat Alexa Fluor conjugate)

-

DAPI solution

-

Mounting medium

Procedure:

-

Cell Seeding and Labeling: Seed cells on coverslips to reach 60-70% confluency. Add CldU to the growth medium at a final concentration of 50 µM and incubate for 48 hours to ensure thorough labeling of parental DNA strands. Protect the plate from light during incubation.[8]

-

Wash: After incubation, remove the CldU-containing medium and gently wash the cells three times with 1x PBS.[8]

-

(Optional) Second Labeling/Treatment: At this stage, you can perform a second pulse with another analog like EdU or treat the cells with a drug of interest.[8]

-

Permeabilization: Treat the cells with 0.5% Triton X-100 in PBS on ice for 5 minutes.[8]

-

Fixation: Wash three times with 1x PBS. Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.[8]

-

Blocking: Wash three times with 1x PBS. Block with Blocking Buffer for 30 minutes at room temperature.[8]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against CldU (e.g., Rat Monoclonal anti-BrdU, 1:100 dilution in blocking solution) for 1 hour at 37°C.[8]

-

Secondary Antibody Incubation: Wash three times with 1x PBS. Incubate with a fluorescently-labeled secondary antibody in blocking solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with 1x PBS. Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. CldU-positive cells will exhibit nuclear fluorescence.

Visualizations

Caption: Experimental workflow for DNA fiber analysis using sequential CldU and IdU labeling.

Caption: Mechanism of CldU labeling and detection in DNA replication studies.

References

- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Use of the DNA Fiber Spreading Technique to Detect the Effects of Mutant p53 on DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescent detection of two thymidine analogues (CldU and IdU) in primary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - KE [thermofisher.com]

- 8. Immunofluorescence staining protocol to detect ssDNA (CldU) and active replication (EdU) [bio-protocol.org]

- 9. dnafiberanalysis.com [dnafiberanalysis.com]

- 10. Labeling of DNA replication sites and DNA fiber assays [bio-protocol.org]

- 11. Polymerase incorporation and miscoding properties of 5-chlorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-molecule Analysis of DNA Replication Dynamics in Budding Yeast and Human Cells by DNA Combing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. micropublication.org [micropublication.org]

Application Notes: Dual-Labeling with CldU and Other Nucleoside Analogs for High-Resolution Analysis of DNA Replication and Cell Cycle Dynamics

References

- 1. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BrdU/EdU dual labeling to determine the cell-cycle dynamics of defined cellular subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Use of the DNA Fiber Spreading Technique to Detect the Effects of Mutant p53 on DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. BrdU/EdU dual labeling to determine the cell-cycle dynamics of defined cellular subpopulations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of two new antibodies for recognition of CldU in DNA fiber assay applications | microPublication [micropublication.org]

- 16. Evaluation of two new antibodies for recognition of CldU in DNA fiber assay applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CldU Incorporation Detection by Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of 5-Chloro-2'-deoxyuridine (CldU) incorporation in cultured cells or primary tissues using immunofluorescence. This method is a powerful tool for studying DNA replication, cell cycle kinetics, and DNA damage responses.

Introduction

5-Chloro-2'-deoxyuridine (CldU) is a thymidine analog that can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] The detection of incorporated CldU using specific antibodies allows for the visualization and quantification of DNA replication at the single-cell level. This technique is often used in combination with other thymidine analogs, such as 5-Iodo-2'-deoxyuridine (IdU), to perform pulse-chase experiments and analyze DNA replication dynamics, including fork progression, origin firing, and termination.[1][2][3][4][5]

Experimental Protocols

This protocol outlines the key steps for successful immunofluorescent detection of CldU incorporation. Optimization of specific steps may be required depending on the cell type or tissue being analyzed.

Part 1: Cell Culture and CldU Labeling

-

Cell Seeding: Seed cells onto coverslips in a 6-well plate at a density that will result in 60-70% confluency on the day of the experiment.[6]

-

CldU Incorporation: Add CldU directly to the culture medium at a final concentration of 20-50 µM.[5][6][7] Incubate the cells for the desired pulse duration (e.g., 20-60 minutes) at 37°C in a CO2 incubator.[4][5][7] Protect the plate from light by wrapping it in aluminum foil.[6]

Part 2: Cell Fixation and Permeabilization

-

Washing: After CldU incubation, gently wash the cells three times with 1X Phosphate Buffered Saline (PBS) to remove any unincorporated CldU.[6]

-

Permeabilization (Optional but recommended for some protocols): Treat cells with 0.5% Triton X-100 in PBS on ice for 5 minutes. This step is performed before fixation in some protocols to pre-extract soluble proteins.[6]

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6]

-

Washing: Wash the cells three times with 1X PBS to remove the fixative.[6]

Part 3: DNA Denaturation

Crucial Step: This step is essential to expose the incorporated CldU within the double-stranded DNA for antibody recognition.

-

Acid Denaturation: Incubate the coverslips in 2.5 M HCl for 1 hour at room temperature.[5]

-

Neutralization: Neutralize the acid by washing the coverslips with 0.1 M borate buffer (pH 8.5) or 400 mM Tris-HCl (pH 7.4) for 10 minutes at room temperature.[5][8]

-

Washing: Wash the coverslips three times with 1X PBS.[5]

Part 4: Immunostaining

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) and 10% goat serum in PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.[5][6]

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody specific for CldU (often a rat anti-BrdU antibody that cross-reacts with CldU) diluted in the blocking solution. Incubation is typically for 1 hour at 37°C or overnight at 4°C.[2][6] Protect from light.[6]

-

Washing: Wash the coverslips three times with PBST (PBS with 0.1% Tween 20).[5]

-

Secondary Antibody Incubation: Incubate the coverslips with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rat) diluted in the blocking solution for 1 hour at room temperature.[6] Protect from light.[6]

-

Washing: Wash the coverslips three times with PBST.[5]

Part 5: Mounting and Imaging

-

Counterstaining (Optional): Incubate coverslips with a DNA counterstain like DAPI (4',6-diamidino-2-phenylindole) to visualize cell nuclei.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Data Presentation

Table 1: Reagent Concentrations and Incubation Times

| Step | Reagent | Concentration | Incubation Time | Temperature |

| CldU Labeling | CldU | 20-50 µM | 20-60 minutes | 37°C |

| Permeabilization | Triton X-100 | 0.5% in PBS | 5 minutes | On Ice |

| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 15 minutes | Room Temp |

| DNA Denaturation | Hydrochloric Acid (HCl) | 2.5 M | 1 hour | Room Temp |

| Neutralization | Borate Buffer or Tris-HCl | 0.1 M (pH 8.5) or 400 mM (pH 7.4) | 10 minutes | Room Temp |

| Blocking | BSA / Normal Goat Serum | 5% / 10% in PBST | 30-60 minutes | Room Temp |

| Primary Antibody | Anti-CldU (e.g., Rat anti-BrdU) | 1:100 - 1:500 | 1 hour to overnight | 37°C or 4°C |

| Secondary Antibody | Fluorophore-conjugated | 1:200 - 1:1000 | 1 hour | Room Temp |

Table 2: Recommended Antibodies for CldU Detection

| Antibody | Host Species | Clonality | Supplier | Catalog Number |

| Anti-BrdU (recognizes CldU) | Rat | Monoclonal | Abcam | ab6326 |

| Anti-BrdU/CldU | Rat | Monoclonal | Accurate Chemical | OBT0030 |

| Anti-BrdU (clone BU1/75) | Rat | Monoclonal | Bio-Rad | MCA2060 |

Troubleshooting

Common issues in immunofluorescence include high background, weak or no signal, and non-specific staining.[9][10][11]

-

High Background: Can be caused by insufficient blocking, excessive antibody concentration, or inadequate washing.[9][10][11] Ensure all washing steps are thorough and consider titrating your primary and secondary antibodies.

-

Weak or No Signal: May result from inefficient CldU incorporation, incomplete DNA denaturation, or suboptimal antibody concentrations.[9][10][11] Confirm cell proliferation and optimize denaturation and antibody incubation times.

-

Non-specific Staining: Can be due to cross-reactivity of the antibodies or improper fixation.[10] Use high-quality antibodies and ensure the fixation protocol is appropriate for your cell type.

Experimental Workflow

Caption: CldU immunofluorescence workflow.

References

- 1. Immunofluorescent detection of two thymidine analogues (CldU and IdU) in primary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. micropublication.org [micropublication.org]

- 5. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence staining protocol to detect ssDNA (CldU) and active replication (EdU) [bio-protocol.org]

- 7. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ibidi.com [ibidi.com]

- 10. stjohnslabs.com [stjohnslabs.com]

- 11. hycultbiotech.com [hycultbiotech.com]

Troubleshooting & Optimization

troubleshooting low signal in CldU immunofluorescence

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low signal in CldU (5-Chloro-2'-deoxyuridine) immunofluorescence experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during CldU immunofluorescence staining that can lead to weak or no signal.

Q1: I am not seeing any CldU signal, or the signal is very weak. What are the most common causes?

A weak or absent CldU signal can stem from several factors throughout the experimental workflow. The most common culprits include:

-

Inefficient CldU Incorporation: The cells may not have incorporated enough CldU during the labeling phase.

-

Suboptimal Antibody Concentration: The primary antibody concentration may be too low.

-

Inadequate Fixation and Permeabilization: The fixation process might be masking the CldU epitope, or the permeabilization may be insufficient for the antibody to reach the nucleus.

-

Ineffective Antigen Retrieval: The DNA denaturation step, which is crucial for exposing the incorporated CldU, may be inadequate.

-

Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody or may not be functioning correctly.

-

Photobleaching: The fluorescent signal may have been diminished due to excessive exposure to light.

Q2: How can I optimize my anti-CldU antibody concentration?

Finding the optimal antibody concentration is critical for a strong signal without high background.

-

Start with the manufacturer's recommendation: Always begin with the dilution suggested on the antibody datasheet.

-

Perform a titration: If the recommended dilution does not yield a good signal, perform a titration series to determine the optimal concentration for your specific cell type and experimental conditions. A common starting dilution for anti-BrdU antibodies (which often cross-react with CldU) is 1:100 to 1:1000. One study successfully used a rat anti-BrdU antibody for CldU detection at a 1:250 dilution.[1]

-

Incubation Time and Temperature: Increasing the incubation time (e.g., overnight at 4°C) can sometimes enhance the signal from a lower antibody concentration.

Q3: My fixation protocol seems to be affecting the CldU signal. What are the best practices for fixation?

The choice of fixative and the duration of fixation can significantly impact CldU detection.

-

Formaldehyde-based fixatives: 4% paraformaldehyde (PFA) or formalin are commonly used. However, over-fixation can mask the CldU epitope, requiring more stringent antigen retrieval.

-

Methanol/Acetone: Cold methanol or acetone fixation can also be used and may offer the advantage of simultaneous permeabilization.

-

Consistency is key: Use a consistent fixation time and temperature across your experiments to ensure reproducibility.

Q4: What is the most critical step for a strong CldU signal?

Antigen retrieval, specifically the DNA denaturation step, is arguably the most critical and often the most challenging step in CldU immunofluorescence. This step is necessary to expose the CldU incorporated into the DNA, allowing the antibody to bind.

-

Acid Hydrolysis: The most common method is treatment with hydrochloric acid (HCl). The concentration, temperature, and incubation time of the HCl treatment need to be carefully optimized.

-

Heat-Induced Epitope Retrieval (HIER): Heating the samples in a buffer solution (e.g., citrate or EDTA buffer) is another effective method for antigen retrieval.[2][3][4]

Q5: I am still getting a low signal after optimizing my antibody and antigen retrieval. What else can I check?

If the primary sources of low signal have been addressed, consider these other factors:

-

Permeabilization: Ensure your permeabilization step (e.g., using Triton X-100 or saponin) is sufficient for the antibody to penetrate the nuclear membrane. A typical concentration for Triton X-100 is 0.1-0.5%.

-

Blocking: Proper blocking (e.g., with bovine serum albumin or normal serum from the secondary antibody's host species) is crucial to prevent non-specific binding and reduce background, which can make a weak signal harder to detect.

-

Secondary Antibody: Verify that your secondary antibody is specific to the host species of your primary antibody (e.g., goat anti-rat if your primary is a rat monoclonal). Also, ensure the secondary antibody is fluorescently bright and used at an optimal dilution.

-

Washing Steps: Insufficient washing between antibody incubation steps can lead to high background, which can obscure a weak signal.

-

Mounting Medium: Use an anti-fade mounting medium to protect your signal from photobleaching, especially if you are performing long imaging sessions.

-

Microscope Settings: Ensure the microscope's light source, filters, and detector settings are appropriate for the fluorophore you are using.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for CldU immunofluorescence. These values should be used as a starting point for optimization.

Table 1: Anti-CldU/BrdU Primary Antibody Parameters

| Parameter | Typical Range | Notes |

| Dilution | 1:100 - 1:1000 | Highly dependent on the antibody and cell type. Always start with the manufacturer's recommendation. A 1:250 dilution has been used successfully for CldU detection with an anti-BrdU antibody.[1] |

| Incubation Time | 1-2 hours at RT or Overnight at 4°C | Longer incubation at a lower temperature can increase signal specificity. |

| Incubation Buffer | PBS or TBS with 1-5% BSA and 0.1-0.3% Triton X-100 | The addition of a detergent helps in permeabilization and reduces non-specific binding. |

Table 2: Antigen Retrieval Methods and Parameters

| Method | Reagent | Temperature | Duration | Notes |

| Acid Hydrolysis | 2M HCl | Room Temperature | 10-30 minutes | Optimization is critical. Over-incubation can damage cell morphology. |

| Heat-Induced (HIER) - Steamer | 10 mM Sodium Citrate, pH 6.0 | 95-100°C | 20-40 minutes | Ensure slides are fully submerged and do not boil dry.[4] |

| Heat-Induced (HIER) - Microwave | 10 mM Sodium Citrate, pH 6.0 | Sub-boiling | 10-20 minutes | Use a microwave-safe container and monitor to prevent boiling over. |

| Heat-Induced (HIER) - Water Bath | 1 mM EDTA, pH 8.0 | 95-100°C | 20-40 minutes | A water bath provides more gentle and even heating.[4] |

Experimental Protocols

This section provides a detailed, generalized protocol for CldU immunofluorescence. Note: This is a template and may require optimization for your specific experimental conditions.

CldU Immunofluorescence Staining Protocol

-

Cell Seeding and CldU Labeling:

-

Seed cells on coverslips at an appropriate density.

-

Add CldU to the culture medium at a final concentration of 10-50 µM.

-

Incubate for the desired labeling period (e.g., 30 minutes to 24 hours), protecting the cells from light.

-

-

Fixation:

-

Wash cells twice with pre-warmed PBS.

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Antigen Retrieval (Acid Hydrolysis):

-

Incubate cells with 2M HCl for 30 minutes at room temperature.

-

Neutralize the acid by washing three times with PBS or a neutralizing buffer like 0.1 M sodium borate buffer, pH 8.5.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate cells with a blocking buffer (e.g., 1% BSA and 0.3 M glycine in PBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the anti-CldU (or cross-reactive anti-BrdU) antibody in the blocking buffer to the optimized concentration.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBST for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBST for 5 minutes each.

-

(Optional) Counterstain nuclei with DAPI or Hoechst for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.

-

Visualizations

Troubleshooting Workflow for Low CldU Signal

The following diagram illustrates a logical workflow for troubleshooting low CldU immunofluorescence signals.

A step-by-step guide to troubleshooting low CldU signal.

CldU Immunofluorescence Experimental Workflow

This diagram outlines the key steps in a typical CldU immunofluorescence experiment.

Key stages of the CldU immunofluorescence protocol.

References

- 1. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IHC antigen retrieval protocol | Abcam [abcam.com]

- 4. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]

Technical Support Center: 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) Solubility Enhancement

For researchers, scientists, and drug development professionals, achieving the desired concentration of 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) in solution is a critical first step for in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered with CEDU.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of CEDU in common laboratory solvents?

A1: CEDU is known to have limited solubility in aqueous solutions. Based on available data for the closely related compound 5-Chloro-2'-deoxyuridine, it is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO).[1] Specific quantitative data for CEDU is limited, but the following table summarizes the known solubility of 5-Chloro-2'-deoxyuridine, which can be used as a reference point.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |

| Dimethyl Formamide (DMF) | ~15 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [2] |

| 1 M Ammonium Hydroxide (NH₄OH) | 20 mg/mL | |

| Water | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Q2: I am having trouble dissolving CEDU in my desired buffer. What can I do?

A2: Difficulty in dissolving CEDU is a common issue. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving solubility challenges. The guide covers common problems and their solutions, from simple solvent adjustments to more advanced formulation strategies.

Q3: What are the main strategies to improve the solubility of CEDU?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs like CEDU. The most common approaches include:

-

Co-solvency: Using a mixture of solvents to increase solubility.

-

pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.

-

Cyclodextrin Complexation: Encapsulating the CEDU molecule within a cyclodextrin to form a more soluble inclusion complex.

-

Solid Dispersion: Dispersing CEDU in a solid-state polymer matrix to improve its dissolution rate and solubility.

Our detailed Experimental Protocols section provides methodologies for these techniques.

Q4: How does CEDU exert its antiviral effect?

A4: CEDU is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) replication. Its mechanism of action involves several key steps within the infected host cell. The diagram below illustrates this pathway.

Figure 1. Mechanism of action of CEDU in inhibiting HSV-1 replication.

Troubleshooting Guide: Dissolving this compound (CEDU)

This guide provides a systematic approach to troubleshoot and resolve common issues encountered when dissolving CEDU.

Figure 2. Troubleshooting workflow for CEDU solubility issues.

Experimental Protocols

Here we provide detailed methodologies for common solubility enhancement techniques that can be applied to CEDU.

Co-solvency Method

Objective: To increase the solubility of CEDU by using a mixture of solvents.

Materials:

-

This compound (CEDU)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Polyethylene Glycol 400 (PEG 400)

-

Propylene Glycol

-

Deionized water or desired aqueous buffer

Protocol:

-

Prepare a stock solution of CEDU in a water-miscible organic solvent in which it has higher solubility, such as DMSO or ethanol.

-

Start with a small volume of the organic stock solution.

-

Gradually add the aqueous buffer to the organic stock solution while vortexing or stirring continuously.

-

Monitor for any signs of precipitation. If precipitation occurs, the saturation point has been exceeded.

-

Experiment with different ratios of the organic co-solvent to the aqueous buffer to find the optimal mixture that keeps CEDU in solution at the desired concentration. Common co-solvent concentrations in the final solution range from 1% to 20% (v/v).

Example Co-solvent Systems:

-

DMSO and water/PBS

-

Ethanol and water/PBS

-

PEG 400, Propylene Glycol, and water

Cyclodextrin Complexation

Objective: To form an inclusion complex of CEDU with a cyclodextrin to enhance its aqueous solubility.

Materials:

-

This compound (CEDU)

-

β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water or desired aqueous buffer

-

Mortar and pestle or magnetic stirrer

Protocol (Kneading Method):

-

Weigh out CEDU and the chosen cyclodextrin in a molar ratio (e.g., 1:1, 1:2).

-

Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

-

Add the CEDU powder to the paste.

-

Knead the mixture for 30-60 minutes.

-

Dry the resulting solid mass in an oven at 40-50°C or under vacuum.

-

Grind the dried complex into a fine powder.

-

Test the solubility of the resulting powder in the desired aqueous medium.

Protocol (Co-solvent/Evaporation Method):

-

Dissolve CEDU in a suitable organic solvent (e.g., methanol, ethanol).

-

Dissolve the cyclodextrin in water.

-

Mix the two solutions and stir for a specified period (e.g., 24 hours) at room temperature.

-

Evaporate the organic solvent under reduced pressure.

-

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the solid inclusion complex.

-

Assess the solubility of the complex.

Solid Dispersion